REACTION_SMILES
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[C:4]([CH3:5])([CH3:6])([CH3:7])[O:8][C:9](=[O:10])[NH:11][CH:12]1[CH2:13][N:14]([c:17]2[cH:18][cH:19][c:20]([C:21](=[O:22])[O:23][CH3:24])[cH:25][cH:26]2)[CH2:15][CH2:16]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:33][OH:34].[ClH:27].[Li+:2].[OH-:1].[OH2:35].[OH2:3]>>[C:4]([CH3:5])([CH3:6])([CH3:7])[O:8][C:9](=[O:10])[NH:11][CH:12]1[CH2:13][N:14]([c:17]2[cH:18][cH:19][c:20]([C:21](=[O:22])[OH:23])[cH:25][cH:26]2)[CH2:15][CH2:16]1
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Name
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COC(=O)c1ccc(N2CCC(NC(=O)OC(C)(C)C)C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(N2CCC(NC(=O)OC(C)(C)C)C2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1CCN(c2ccc(C(=O)O)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |